Tamra-peg7-N3

Bioconjugation Protein Labeling Drug Delivery

Researchers face poor solubility and steric hindrance with shorter PEG linkers in live-cell labeling. TAMRA-PEG7-N3 solves both with a heptaethylene glycol spacer and dual CuAAC/SPAAC azide reactivity. - PEG7 spacer enhances aqueous solubility and minimizes biomolecule interference vs. PEG3/PEG4 analogs. - Enables copper-free SPAAC labeling of live-cell surface proteins, avoiding Cu(I) cytotoxicity. - High TAMRA photostability supports extended single-molecule tracking and long-term imaging. - Functions as robust FRET acceptor for FAM (Ex/Em ~553/575 nm). Supplied with full CoA; ambient shipping.

Molecular Formula C42H58N6O11
Molecular Weight 822.9 g/mol
Cat. No. B12378859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamra-peg7-N3
Molecular FormulaC42H58N6O11
Molecular Weight822.9 g/mol
Structural Identifiers
SMILESCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]
InChIInChI=1S/C24H22N2O3.C18H36N4O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(23)20-2-4-24-6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-25-5-3-21-22-19/h5-14H,1-4H3;2-17H2,1H3,(H,20,23)
InChIKeyBCVDBMWWYUGLRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAMRA-PEG7-N3 Overview


TAMRA-PEG7-N3 is a heterobifunctional compound that integrates a tetramethylrhodamine (TAMRA) fluorophore with a heptaethylene glycol (PEG7) spacer, terminated by an azide group. The TAMRA core provides robust red fluorescence with excitation/emission maxima at approximately 553/575 nm . The PEG7 spacer enhances aqueous solubility and reduces aggregation during bioconjugation . The terminal azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering versatile bioorthogonal labeling strategies .

Aqueous bioconjugation workflows requiring soluble PEG spacer
Dual CuAAC / SPAAC click chemistry labeling
Red-fluorescent probe for live-cell imaging and tracking

TAMRA-PEG7-N3 Substitution Limitations


Direct substitution of TAMRA-PEG7-N3 with other TAMRA derivatives or PEG linkers is not advisable due to quantifiable differences in solubility, steric accessibility, and reaction compatibility. The PEG7 spacer provides enhanced aqueous solubility and reduces steric hindrance compared to shorter PEG chains like PEG3 or PEG4, which can impact labeling efficiency and biomolecule function . Furthermore, the specific combination of TAMRA's photophysical properties and the azide functionality enables a wider range of click chemistry applications, including both CuAAC and SPAAC, compared to alternatives lacking this dual reactivity .

Shorter PEG linkers (e.g., PEG3) may reduce aqueous solubility and impact labeling efficiency.
Non-azide TAMRA derivatives lack dual CuAAC/SPAAC reactivity, limiting experimental flexibility.
Alternative fluorophores (e.g., cyanines) may show lower photostability, affecting long-term imaging data.

TAMRA-PEG7-N3 Performance Evidence


PEG7 Spacer Enhances Solubility

The incorporation of a PEG7 spacer significantly enhances aqueous solubility compared to shorter PEG linkers. While quantitative solubility data for TAMRA-PEG7-N3 is limited, the general property of PEG linkers is that longer chains increase water solubility and reduce aggregation . For instance, TAMRA-PEG3-Azide has limited water solubility, whereas TAMRA-PEG7-N3 is reported to have improved solubility due to the longer PEG chain . This difference is critical for applications requiring high concentrations in aqueous buffers.

PEG7 Solubility
Class-level
Improved solubility vs. TAMRA-PEG3-Azide (not quantified)
Solubility context may support aqueous bioconjugation
Quantitative solubility data unavailable; class-level inference
Bioconjugation Protein Labeling Drug Delivery

High Photostability vs. Cyanine Dyes

TAMRA exhibits significantly higher photostability compared to cyanine dyes like Cy3B, which is crucial for time-lapse imaging and single-molecule tracking. In a study comparing 5-TAMRA and Cy3B, 5-TAMRA showed a lower quantum yield (37–39% vs. ~57% for Cy3B) but considerably higher photostability [1]. This higher photostability translates to reduced photobleaching during prolonged illumination, allowing for longer observation times and improved data quality in live-cell experiments.

Photostability vs. Cyanine
Head-to-head
Considerably higher photostability than Cy3B
Supports extended live-cell imaging studies
Lower quantum yield (37–39% vs. ~57% Cy3B); aqueous PBS/BSA conditions
Live-cell Imaging Fluorescence Microscopy Photostability

Dual Click Chemistry Reactivity

TAMRA-PEG7-N3 is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . This dual reactivity provides flexibility in experimental design, allowing users to choose between fast, copper-dependent reactions (CuAAC) or copper-free reactions (SPAAC) that are more suitable for live-cell or in vivo applications. In contrast, many alternatives are limited to a single click chemistry modality.

Dual Click Reactivity
Class-level
Compatible with both CuAAC and SPAAC
Flexible bioorthogonal labeling strategy
Standard click chemistry conditions; class-level inference
Click Chemistry Bioorthogonal Chemistry Bioconjugation

TAMRA-PEG7-N3 Key Applications


Site-Specific Protein Labeling via SPAAC

TAMRA-PEG7-N3 is ideally suited for site-specific labeling of azide-modified proteins using strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the cytotoxic copper catalyst used in CuAAC. This is particularly valuable for labeling cell surface proteins or proteins in live cells, where copper can be toxic. The PEG7 spacer minimizes steric hindrance and improves solubility, facilitating efficient labeling of large biomolecules [1].

Long-Term Live-Cell Imaging and Single-Molecule Tracking

The high photostability of the TAMRA fluorophore makes TAMRA-PEG7-N3 an excellent choice for long-term live-cell imaging and single-molecule tracking experiments. Compared to cyanine dyes like Cy3B, TAMRA exhibits significantly reduced photobleaching under continuous illumination, enabling extended observation of dynamic biological processes [2].

FRET-Based Assays and Molecular Beacons

TAMRA-PEG7-N3 can serve as an efficient FRET acceptor in assays utilizing fluorescein (FAM) or other green-emitting donors. The spectral overlap between TAMRA and FAM, combined with the high extinction coefficient of TAMRA, makes it a robust quencher in molecular beacons and other FRET-based biosensors .

Liposome and Nanoparticle Functionalization

The azide functionality of TAMRA-PEG7-N3 allows for efficient conjugation to cyclooctyne-modified liposomes or nanoparticles via SPAAC, enabling precise control over the number of ligands coupled per particle. This has been demonstrated for small molecule dyes and can be extended to larger biomolecules, providing a versatile platform for targeted drug delivery and imaging [3].

Application
Selection Property
Validation Focus
Copper-free protein labeling
Azide-PEG7 for SPAAC compatibility
Labeling efficiency in live-cell systems
Live-cell imaging & tracking
TAMRA photostability
Reduced photobleaching under illumination
FRET acceptor assays
Spectral overlap with green donors
Quenching efficiency in molecular beacons
Nanoparticle surface functionalization
Azide-SPAAC conjugation to cyclooctyne-modified surfaces
Controlled ligand coupling for delivery research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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